ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate
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Overview
Description
ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a complex organic compound that features a triazole ring, a benzothiazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with an alkylating agent.
Introduction of the Benzothiazole Moiety: This step involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring.
Attachment of the Chlorophenyl Group: This can be done via a nucleophilic substitution reaction using a chlorophenyl halide.
Final Coupling: The final step involves coupling the triazole and benzothiazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzothiazole moieties can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate
Uniqueness
ethyl 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, benzothiazole moiety, and chlorophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-3-29-19(27)13(2)30-20-24-23-18(26(20)15-8-6-7-14(22)11-15)12-25-16-9-4-5-10-17(16)31-21(25)28/h4-11,13H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVMHGLGXBXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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